tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate involves multiple steps, including esterification, reduction, and cyclization. The exact synthetic route and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate include:
- tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share similar bicyclic structures but differ in functional groups and substituents, which can affect their chemical properties and applications The uniqueness of tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[31
Properties
Molecular Formula |
C11H15Cl2NO4 |
---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H15Cl2NO4/c1-10(2,3)18-9(17)14-5(4-15)6-7(8(14)16)11(6,12)13/h5-7,15H,4H2,1-3H3/t5-,6-,7-/m1/s1 |
InChI Key |
RQYNOXBHYPHIDP-FSDSQADBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@@H]2[C@H](C1=O)C2(Cl)Cl)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C2C(C1=O)C2(Cl)Cl)CO |
Origin of Product |
United States |
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